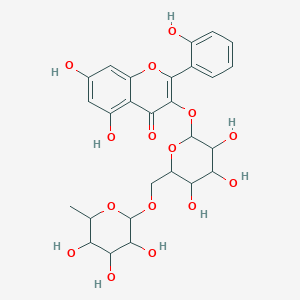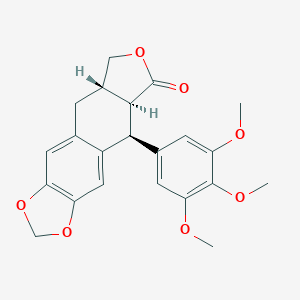
Deoxypodophyllotoxin
Vue d'ensemble
Description
Deoxypodophyllotoxin is a member of the class of furonaphthodioxoles . It is a natural product found in Dysosma aurantiocaulis, Dysosma pleiantha, and other organisms . It has a role as a plant metabolite, an antineoplastic agent, and an apoptosis inducer . It is a lignan, a furonaphthodioxole, a gamma-lactone, and a member of methoxybenzenes .
Synthesis Analysis
A multi-enzyme cascade in E. coli has been established to convert (+)−pinoresinol into (−)−matairesinol . A five-step multi-enzyme biotransformation of (−)−matairesinol to (−)−deoxypodophyllotoxin was proven effective with 98% yield at a concentration of 78 mg/L . This reconstitution of biosynthetic reactions of Sinopodophyllum hexandrum represents a solid step towards a more sustainable production of these essential pharmaceuticals .
Molecular Structure Analysis
The molecular formula of Deoxypodophyllotoxin is C22H22O7 . The IUPAC name is (5 R ,5 aR ,8 aR )-5- (3,4,5-trimethoxyphenyl)-5 a ,8,8 a ,9-tetrahydro-5 H - 2benzofuro [5,6-f] [1,3]benzodioxol-6-one . The molecular weight is 398.4 g/mol .
Chemical Reactions Analysis
Deoxypodophyllotoxin and (−)−epipodophyllotoxin are direct precursors to etoposide and teniposide . The reconstitution of biosynthetic reactions of Sinopodophyllum hexandrum as an effective multi-enzyme cascade in E. coli represents a solid step forward towards a more sustainable production of these essential pharmaceuticals .
Physical And Chemical Properties Analysis
Deoxypodophyllotoxin has a molecular formula of C22H22O7 and a molecular weight of 398.4 g/mol . The IUPAC name is (5 R ,5 aR ,8 aR )-5- (3,4,5-trimethoxyphenyl)-5 a ,8,8 a ,9-tetrahydro-5 H - 2benzofuro [5,6-f] [1,3]benzodioxol-6-one .
Applications De Recherche Scientifique
Anti-Cancer Activity
Deoxypodophyllotoxin (DPT) has been studied for its potential to induce apoptosis and cell cycle arrest in cancer cells, particularly in esophageal squamous cell carcinoma (ESCC). It inhibits the kinase activity of the epidermal growth factor receptor (EGFR) and its downstream signaling pathways, which are crucial for cell survival and proliferation . This inhibition leads to reduced cell viability and colony formation, as well as the induction of G2/M phase arrest by down-regulating cyclin B1 and cdc2 expression. Additionally, DPT can trigger apoptosis through the release of cytochrome c from mitochondria, indicating its promise as an anti-cancer agent .
Anti-Inflammatory and Anti-Viral Properties
DPT is recognized for its anti-inflammatory and antiviral activities. The compound’s interaction with cellular signaling pathways not only contributes to its anti-cancer effects but also to its ability to modulate inflammatory responses. This dual functionality suggests that DPT could be a valuable molecule in the treatment of diseases where inflammation and viral infections are prevalent .
Antiplatelet Aggregation
The antiplatelet aggregation property of DPT is another significant area of interest. By preventing platelet aggregation, DPT could potentially be used to treat or prevent conditions such as thrombosis, where blood clots form and block blood vessels. This application could have far-reaching implications for cardiovascular health .
Antiallergic Effects
DPT has demonstrated antiallergic effects, which could make it a candidate for treating allergic reactions. Allergies are often the result of an overactive immune response, and compounds like DPT that can modulate immune function may help in managing these reactions .
Antiproliferative Effects
The antiproliferative effects of DPT are closely related to its anti-cancer properties. By inhibiting cell proliferation, DPT can help in controlling the growth of cancerous cells. This effect is particularly relevant in the context of tumor growth and metastasis .
Chemotherapy Enhancement
DPT and its derivatives have been explored as agents to enhance the efficacy of chemotherapy drugs. For instance, podophyllotoxin derivatives like etoposide are used in chemotherapy regimens. Research into DPT could lead to the development of new drugs that improve the outcomes of cancer treatment .
COVID-19 Treatment
Interestingly, podophyllotoxin derivatives have been redeveloped to treat cytokine storm in COVID-19 patients. Given that DPT is a precursor of podophyllotoxin, there is potential for its application in managing severe inflammatory responses in viral infections like COVID-19 .
Drug Resistance and Systemic Toxicity
The challenge of drug resistance and systemic toxicity in cancer treatment is significant. DPT’s potential to overcome these issues is an area of ongoing research. By understanding and improving the druggability of compounds like DPT, scientists aim to create more effective and safer treatments for cancer .
Mécanisme D'action
Deoxypodophyllotoxin (DPT) is a cyclolignan compound that has attracted significant interest due to its potent anti-cancer, anti-viral, and anti-inflammatory properties . This article aims to provide a comprehensive review of the mechanism of action of DPT, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
DPT primarily targets tubulin and epidermal growth factor receptor (EGFR) . Tubulin is a key component of the cell’s cytoskeleton, playing a crucial role in cell division, while EGFR is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
DPT interacts with its targets in a way that disrupts normal cellular processes. It acts as a tubulin depolymerization inhibitor , preventing the normal assembly and disassembly of microtubules, which is essential for cell division . This leads to cell cycle arrest and ultimately cell death . In addition, DPT inhibits the kinase activity of EGFR, as well as the phosphorylation of its downstream signaling kinases, AKT, GSK-3β, and ERK .
Biochemical Pathways
DPT affects several biochemical pathways. It induces cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . Furthermore, DPT triggers the release of cytochrome c via loss of mitochondrial membrane potential, thereby inducing apoptosis by upregulation of related proteins . It also increases endoplasmic reticulum stress and reactive oxygen species generation, leading to multi-caspase activation .
Pharmacokinetics
The pharmacokinetics of DPT have been studied using a physiologically based pharmacokinetic (PBPK) model. This model predicts DPT disposition in mouse, rat, monkey, and dog based on in vitro and in silico inputs . The model suggests that DPT has a large interspecies difference in the unbound fraction in plasma, which could impact its bioavailability .
Result of Action
The result of DPT’s action is the induction of apoptosis and inhibition of cell proliferation in various types of cancers, including breast, brain, prostate, gastric, lung, and cervical tumors . It also suppresses tumorigenesis in vitro, and in vivo experiments have shown that DPT significantly decreases tumor size and weight .
Action Environment
The action of DPT can be influenced by environmental factors. For instance, the production of DPT is conventionally isolated from the roots and rhizomes of Sinopodophyllum hexandrum, which can only grow in few regions and is now endangered by overexploitation and environmental damage . This has led to efforts to develop more sustainable production methods, such as the reconstitution of biosynthetic reactions of Sinopodophyllum hexandrum in E. coli .
Safety and Hazards
Orientations Futures
Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . The production of synthetic derivatives that could suffice for the clinical limitations of these naturally occurring compounds is not economically feasible . These challenges demanded continuous devotions towards improving the druggability of these drugs and continue to seek structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .
Propriétés
IUPAC Name |
(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXUQQMLLIKAN-SVIJTADQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019944 | |
| Record name | Deoxypodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxypodophyllotoxin | |
CAS RN |
19186-35-7 | |
| Record name | (-)-Deoxypodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19186-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxypodophyllotoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deoxypodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTHRICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NR8XYU1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



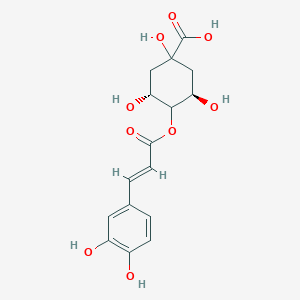

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)


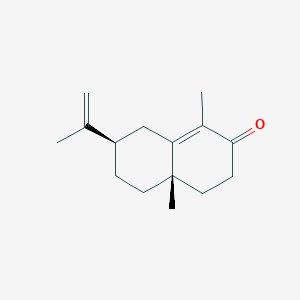

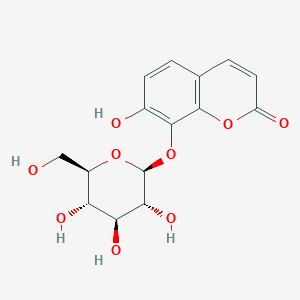
![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)

